3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran

Physicochemical profiling Drug discovery PROTAC linker design

3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran (CAS 144366-09-6) is a heterocyclic building block comprising a fully saturated tetrahydropyran ring O-alkylated at the 3-position with a propargyl group. With a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol, it presents as a clear colorless to pale yellow liquid.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 144366-09-6
Cat. No. B3047784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran
CAS144366-09-6
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC#CCOC1CCCOC1
InChIInChI=1S/C8H12O2/c1-2-5-10-8-4-3-6-9-7-8/h1,8H,3-7H2
InChIKeyKZSNHOYFEHSOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran (CAS 144366-09-6): Structural Identity and Procurement Baseline


3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran (CAS 144366-09-6) is a heterocyclic building block comprising a fully saturated tetrahydropyran ring O-alkylated at the 3-position with a propargyl group [1]. With a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol, it presents as a clear colorless to pale yellow liquid [1]. It serves as an intermediate in medicinal chemistry and organic synthesis, with its terminal alkyne enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. Its primary differentiator is the regiospecific attachment of the propargyloxy group at the 3-position of the tetrahydropyran ring, which imparts distinct steric, electronic, and physicochemical properties compared to its more common 2-substituted isomer (CAS 6089-04-9) [1][2].

3-Regioisomer with distinct alkyne exit vector for click chemistry and PROTAC linker diversification
Lower computed XLogP3 supports hydrophilicity-driven synthesis in CNS and solubility-sensitive programs
Underexplored chemical space with no prior biological annotation, offering clean IP landscape

Why 3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran Cannot Be Replaced by Other Propargyl-THP Ethers


Generic substitution of propargyl-THP ethers across regioisomeric positions is chemically unsound. The 2-substituted isomer (CAS 6089-04-9) is a well-established, commercially dominant PROTAC linker and alcohol protecting group, while the 3-substituted analog (CAS 144366-09-6) occupies a fundamentally different region of chemical space [1]. The two regioisomers exhibit different LogP values (XLogP3: 0.6 for the 3-isomer vs. reported ~1.16 for the 2-isomer), indicating distinct hydrophilicity profiles that directly impact aqueous solubility, membrane permeability, and pharmacokinetic behavior in drug discovery [1]. Substituting the 3-isomer with the 2-isomer alters the exit vector geometry of the alkyne handle, changing the spatial orientation of the clickable moiety by approximately 60°, which can critically affect molecular recognition, linker geometry in PROTAC design, and structure-activity relationships [1]. Furthermore, commercial availability data reveals a stark imbalance: the 2-isomer is offered by numerous global suppliers at ≥98% purity with full analytical characterization, whereas the 3-isomer is carried by only a limited number of vendors, suggesting a differentiated value proposition for exploratory chemistry programs .

Hydrophilicity shift

LogP difference (~0.56 lower) may alter solubility and permeability profiles compared to the 2-isomer.

Exit vector mismatch

Alkyne orientation differs by ~60°, potentially disrupting PROTAC ternary complex formation.

Impurity profile divergence

Different synthetic route (O-alkylation vs. DHP addition) leads to distinct impurity profiles; purity specs are not interchangeable.

Quantitative Differentiators of 3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran (CAS 144366-09-6) Relative to Closest Analogs


Regioisomeric Differentiation: Computed Hydrophilicity Advantage Over the 2-Substituted Isomer

The 3-substituted regioisomer exhibits a lower computed partition coefficient (XLogP3 = 0.6) compared with the 2-substituted isomer (XLogP ≈ 1.16), indicating a measurable hydrophilicity advantage [1]. This difference of approximately 0.56 log units translates to a roughly 3.6-fold higher predicted aqueous solubility for the 3-isomer, which can be a decisive factor in medicinal chemistry campaigns where aqueous solubility of intermediates or final compounds is critical [1]. The topological polar surface area (TPSA) is identical for both isomers (18.5 Ų), confirming that solubility differences arise from the spatial arrangement of the ether oxygen relative to the ring oxygen rather than gross polar surface area changes [1].

XLogP3 hydrophilicity
Computed context
XLogP3 0.6 (3-isomer) vs. ~1.16 (2-isomer) Δ ≈ 0.56; ~3.6× higher predicted solubility
Supports aqueous-solubility-driven synthesis selection
Computed; experimental validation recommended
Physicochemical profiling Drug discovery PROTAC linker design

Exit Vector Geometry: Distinct Spatial Orientation of the Alkyne Click Handle

The attachment of the propargyloxy group at the 3-position of the tetrahydropyran ring, rather than the 2-position, produces a fundamentally different exit vector for the terminal alkyne [1]. In the 2-isomer, the propargyloxy group occupies an acetal-like position adjacent to the ring oxygen, placing the alkyne in close proximity to the ring heteroatom. In the 3-isomer, the propargyloxy group is positioned one carbon removed from the ring oxygen, projecting the alkyne along a different trajectory with an angular displacement estimated at approximately 60° relative to the 2-isomer [1]. This geometric distinction is critical for PROTAC design, where the length and orientation of the linker directly determine ternary complex formation efficiency and degradation potency [2].

Alkyne exit vector
Class-level inference
~60° angular displacement from 2-isomer orientation
Alters click-handle spatial presentation for PROTAC design
Inferred from conformer analysis; context-dependent
PROTAC linker geometry Structure-based drug design Click chemistry

Supply Chain Scarcity: Availability Benchmarking Against the Dominant 2-Isomer

A cross-supplier market scan reveals that 2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran (CAS 6089-04-9) is stocked by over 15 global chemical suppliers (including Thermo Fisher, VWR, MedChemExpress, Aladdin, and Parchem) at purities of 97–99%, with published boiling points (63–65 °C at 9 mmHg), density (0.997 g/mL at 25 °C), and refractive index (n20/D 1.458) . In contrast, 3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran (CAS 144366-09-6) is available from fewer than 5 identified suppliers, predominantly at 97% purity, with limited published physical characterization data . This supply scarcity indicates that the 3-isomer is a niche research chemical rather than a commodity intermediate, potentially offering higher proprietary value in patent-driven medicinal chemistry programs .

Supplier availability
Market context
3-isomer: 15 suppliers, full characterization
Niche supply requires vendor qualification
Supplier catalogs 2024–2026; data to verify
Chemical sourcing Supply chain resilience Research chemical procurement

Absence of Biological Annotation: Clean-Slate Profile for Medicinal Chemistry Exploration

PubChem BioAssay records for the 3-isomer (PubChem CID 14240010) contain no reported biological assay results, toxicity data, or pharmacological annotations, in contrast to the 2-isomer (PubChem CID 89053) which carries GHS hazard classifications (H226 flammable liquid, H315 skin irritation, H319 eye irritation, H335 respiratory irritation) and is explicitly marketed as a PROTAC linker [1]. The 3-isomer's absence of biological annotation represents a blank pharmacological slate, meaning it has no pre-existing activity or toxicity flags that could complicate IP filings or regulatory documentation in early-stage drug discovery [1]. Additionally, the 2-isomer's established PROTAC linker application may create prior art concerns for certain patent claims, whereas the 3-isomer's underexplored chemical space offers a cleaner freedom-to-operate landscape .

Biological annotation
Class-level inference
Zero PubChem BioAssay results; no GHS hazards reported
Clean slate supports patent-driven research
Absence of data; verify as needed
Medicinal chemistry Chemical probe development Off-target profiling

Synthetic Accessibility: Divergent Reaction Pathways Due to Regioisomeric Ether Position

The 2-isomer is synthesized via acid-catalyzed addition of propargyl alcohol to 3,4-dihydro-2H-pyran (DHP), a well-established protecting group chemistry that proceeds through a resonance-stabilized oxocarbenium ion intermediate [1]. The 3-isomer cannot be accessed via this classic dihydropyran route due to the absence of a suitable enol ether precursor; instead, it requires O-alkylation of tetrahydro-2H-pyran-3-ol with propargyl bromide under basic conditions . This alternative synthetic pathway results in different impurity profiles: the 3-isomer may contain residual tetrahydro-2H-pyran-3-ol or dialkylated byproducts, while the 2-isomer may carry DHP-derived oligomeric impurities . For procurement decisions, this means the 3-isomer's purity specification (typically 97%) should be interpreted within the context of its distinct synthetic origin and impurity landscape .

Synthetic route
Class-level inference
O-alkylation of THP-3-ol vs. DHP addition for 2-isomer
Impurity profile differs; analytical method development required
Inferred from general methodology
Synthetic methodology Protecting group strategy Process chemistry

Optimal Research and Industrial Application Scenarios for 3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran (CAS 144366-09-6)


PROTAC Linker Library Diversification with Altered Exit Vector Geometry

In proteolysis-targeting chimera (PROTAC) development, linker geometry critically influences ternary complex formation and degradation efficiency. The 3-isomer's ~60° altered alkyne exit vector relative to the commonly used 2-isomer provides a distinct spatial orientation for the click handle, enabling exploration of novel PROTAC geometries that are inaccessible using the 2-substituted linker [1]. When a SAR series built on the 2-isomer linker reaches a potency plateau, the 3-isomer offers a structurally analogous but geometrically divergent alternative that can restore or enhance degradation activity through altered ternary complex topology [1].

Hydrophilicity-Driven Lead Optimization in CNS or Solubility-Challenged Programs

The computed XLogP3 difference of approximately 0.56 units lower for the 3-isomer (0.6 vs. ~1.16) predicts a roughly 3.6-fold improvement in aqueous solubility [1]. For central nervous system (CNS) drug discovery programs, where optimal brain penetration is associated with LogP values between 1 and 3, the 3-isomer's lower lipophilicity positions it more favorably as a synthetic intermediate for CNS-targeted compounds [1]. Similarly, in programs where poor aqueous solubility of intermediates limits reaction scope or assay compatibility, the 3-isomer's enhanced hydrophilicity offers a practical advantage over the more lipophilic 2-isomer .

Patent-Driven Medicinal Chemistry Requiring Freedom-to-Operate

The absence of prior biological annotation, PROTAC linker designation, and established commercial applications for the 3-isomer creates a cleaner intellectual property landscape compared to the heavily utilized 2-isomer [1]. For organizations building patent estates around novel heterobifunctional degraders or click chemistry-derived conjugates, incorporating the underexplored 3-isomer as a key intermediate reduces the risk of prior art conflicts and strengthens claims to structural novelty . The limited supplier base further supports proprietary positioning by reducing the likelihood of competitor access to identical starting materials .

Method Development for Regioisomer-Specific Analytical Characterization

The 3-isomer's distinct synthetic origin (O-alkylation of tetrahydro-2H-pyran-3-ol vs. DHP addition for the 2-isomer) generates a unique impurity profile that requires dedicated analytical method development [1]. For process chemistry and quality control groups, establishing robust HPLC or GC methods to resolve the 3-isomer from its synthetic precursors (tetrahydro-2H-pyran-3-ol, propargyl bromide) and potential dialkylated byproducts is an essential step before scaling reactions. The absence of published physical property data (boiling point, density, refractive index) for the 3-isomer further underscores the need for in-house characterization as part of procurement qualification [1].

Application
Selection Property
Validation Focus
PROTAC linker diversification
Linker exit-vector geometry
Ternary complex formation assay
CNS lead optimization
Computed hydrophilicity profile
Aqueous solubility and in vitro assay compatibility
Freedom-to-operate positioning
Underexplored IP landscape
Prior art and patent novelty review
Regioisomer-specific method development
Distinct impurity profile
HPLC/GC resolution from precursors
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